molecular formula C9H16O3 B2713073 3-[2-(Methoxymethyl)oxiran-2-yl]oxane CAS No. 2248366-14-3

3-[2-(Methoxymethyl)oxiran-2-yl]oxane

Cat. No.: B2713073
CAS No.: 2248366-14-3
M. Wt: 172.224
InChI Key: KWBOVGXIENECMR-UHFFFAOYSA-N
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Description

3-[2-(Methoxymethyl)oxiran-2-yl]oxane is an epoxide (oxirane) derivative featuring a methoxymethyl substituent at the 2-position of the oxirane ring and a tetrahydropyran (oxane) moiety at the 3-position.

Properties

IUPAC Name

3-[2-(methoxymethyl)oxiran-2-yl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-10-6-9(7-12-9)8-3-2-4-11-5-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBOVGXIENECMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CO1)C2CCCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methoxymethyl)oxiran-2-yl]oxane typically involves the reaction of an appropriate precursor with an epoxidizing agent. One common method is the epoxidation of an allylic alcohol using a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of catalysts, such as titanium-based catalysts, can also improve the yield and selectivity of the epoxidation reaction.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methoxymethyl)oxiran-2-yl]oxane undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: The compound can be reduced to open the oxirane ring, yielding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide, often used in the presence of a catalyst.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Diols and other oxygenated derivatives.

    Reduction: Alcohols and other reduced products.

    Substitution: Substituted oxanes with various functional groups.

Scientific Research Applications

3-[2-(Methoxymethyl)oxiran-2-yl]oxane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-[2-(Methoxymethyl)oxiran-2-yl]oxane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of a methoxymethyl group and an oxane ring. Below is a comparative analysis with structurally related epoxides:

Compound Name Key Substituents Molecular Features Reactivity/Applications
3-[2-(Methoxymethyl)oxiran-2-yl]oxane (Target) Methoxymethyl, oxane ring Polar substituents; fused oxirane-oxane Potential intermediate for pharmaceuticals or polymers
2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane Phenoxy, methoxyethyl Aromatic ring with ether linkage Polymer synthesis (epoxide crosslinking)
2-(4-Methoxyphenyl)-3-methyloxirane 4-Methoxyphenyl, methyl Aromatic substitution; steric hindrance Antifungal/antimicrobial agents
2-[(3-Methylphenoxy)methyl]oxirane 3-Methylphenoxy Aromatic ether substituent Industrial adhesives/resins
(3-Methyloxiran-2-yl)methyl 2-methacrylate Methacrylate ester, methyl Polymerizable double bond Functionalized monomers for coatings

Key Observations :

  • Ring Strain : The oxane ring reduces overall strain compared to smaller epoxide derivatives (e.g., 2-methyl-3-(3-methyloxiran-2-yl)oxirane in ), which may stabilize the compound but reduce its reactivity in nucleophilic ring-opening reactions .

Physicochemical Properties

Property This compound 2-(4-Methoxyphenyl)-3-methyloxirane 2-[(3-Methylphenoxy)methyl]oxirane
Molecular Weight ~214 g/mol (estimated) 178.23 g/mol 164.20 g/mol
Polarity High (methoxymethyl, ether oxygen) Moderate (aromatic methoxy) Low (hydrophobic phenoxy)
Melting/Boiling Point Likely liquid at room temperature 45–47°C (mp) Not reported
Hazards Irritant (similar to ) Skin/eye irritant Respiratory irritant

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